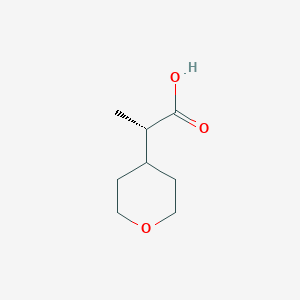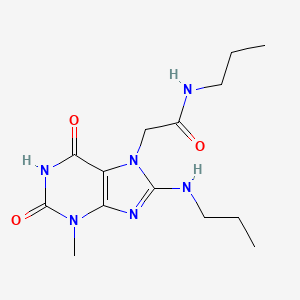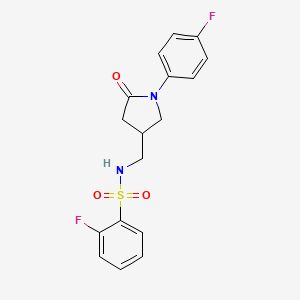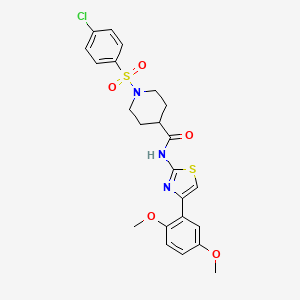![molecular formula C28H24N2O4S B2544104 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide CAS No. 476368-86-2](/img/structure/B2544104.png)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide" is a complex organic molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, characterizations, and potential applications. For instance, the synthesis of various amides and the importance of the benzoxazine core in serotonin-3 (5-HT3) receptor antagonists are highlighted . Additionally, the synthesis and characterization of a pyrazole derivative with a benzo[d][1,3]dioxol moiety and a methylthiophene group are discussed, which shares some structural similarities with the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of amides can be achieved using condensing agents such as Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, which has been shown to yield excellent results . Similarly, the synthesis of benzoxazine derivatives involves structural modifications and optimizations to enhance their binding affinity to 5-HT3 receptors . These methods could potentially be adapted for the synthesis of the compound , considering its amide and benzoxazine-like components.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. The X-ray crystal structure studies of a related compound, a pyrazole derivative with a benzo[d][1,3]dioxol moiety, revealed a twisted conformation between the pyrazole and thiophene rings, which could influence its interaction with biological targets . Such structural analyses are essential for understanding the conformational preferences of the compound "5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide" and predicting its biological activities.
Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups and overall structure. The papers provided discuss various chemical reactions, such as the condensation reactions to form amides and the synthesis of benzoxazine derivatives with potential serotonin-3 (5-HT3) receptor antagonistic activity . These reactions are relevant to the compound , as it contains both amide and potential heterocyclic pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are important for its practical applications. The thermal analysis of a pyrazole derivative provided insights into its decomposition, which is valuable for understanding the stability of similar compounds . Additionally, the electronic structures and charge distributions calculated through methods like DFT can predict the reactivity and interactions of the compound with other molecules or biological targets .
科学的研究の応用
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds for potential applications in medicinal chemistry and materials science. For example, the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones by cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives demonstrates the interest in creating new molecules with unique structures and potential functionalities (Chau, Malanda, & Milcent, 1997).
Antimicrobial and Biological Evaluation
Compounds with structures similar to the one mentioned have been synthesized and evaluated for their antimicrobial properties. For instance, synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have shown that these molecules could have significant biological activities, indicating the potential for similar compounds to exhibit biological relevance (Talupur, Satheesh, & Chandrasekhar, 2021).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been explored for their potential as anti-inflammatory and analgesic agents. These studies indicate the broader interest in developing new therapeutic agents based on complex organic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Agents
Novel analogs such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed, synthesized, and evaluated for their promising antibacterial activity, particularly against resistant strains. This highlights the ongoing research into new compounds that could serve as potent antibacterial agents (Palkar et al., 2017).
Antioxidant Studies
The synthesis and evaluation of novel compounds for their antioxidant properties is another area of scientific research. Studies on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have shown that these compounds possess moderate to significant radical scavenging activity, pointing to the importance of such research in finding new antioxidants (Ahmad et al., 2012).
特性
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-diphenylacetyl)amino]-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-17-23(15-18-12-13-21-22(14-18)34-16-33-21)35-28(24(17)26(29)31)30-27(32)25(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-14,25H,15-16H2,1H3,(H2,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSHMPQUQMDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2544021.png)

![Methyl ({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2544025.png)



![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2544033.png)
![4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2544035.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)



![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)
